ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

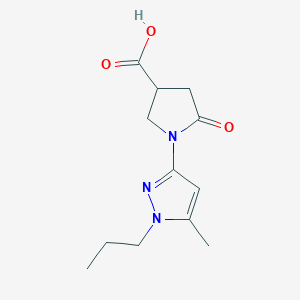

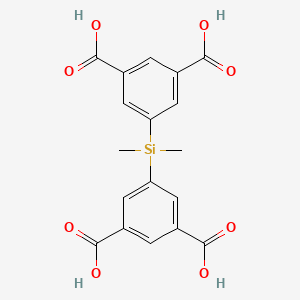

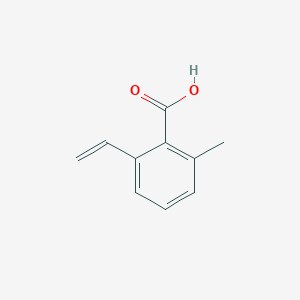

The compound “ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the 2,4-dinitrophenyl group suggests that this compound could have significant reactivity due to the electron-withdrawing nature of the nitro groups .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring attached to a 2,4-dinitrophenyl group and an ethyl carboxylate group. The exact structure would depend on the specific positions of these attachments .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the 2,4-dinitrophenyl group, which is electron-withdrawing and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar nitro and carboxylate groups could influence its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound has been used in the study of crystal structures. The crystal structure of ethyl-5-amino-1- (2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate was analyzed and published . This kind of research can provide valuable insights into the physical and chemical properties of the compound.

Biological Activity

The compound contains a biologically active 2,4-dinitrophenyl moiety . This suggests that it could have potential applications in the field of medicinal chemistry, where it could be used as a building block for the synthesis of new drugs.

Computational and Theoretical Chemistry

The compound has been used in computational and theoretical chemistry studies . These studies can help to predict the properties of the compound and to understand its behavior at the molecular level.

Anti-cancer Potential

Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B proteins . This suggests that the compound could have potential anti-cancer applications.

Energetic Materials

Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials . This could make the compound useful in the development of explosives or propellants.

Colorimetric Detection

The compound has been used in the development of colorimetric detection methods for chromium ion and ammonia . This could make it useful in environmental monitoring or industrial process control.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,4-dinitrophenylhydrazones, have been reported to exhibit anticancer activity . They interact with various cancer cell lines, indicating that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might interact with its targets through nucleophilic addition . The nitro oxygen atoms in the compound could form short intramolecular interactions with electron-deficient carbon atoms . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Pharmacokinetics

Compounds with a similar structure, such as 2,4-dinitrophenol (dnp), have been found to exhibit significant nonlinear pharmacokinetics . . These findings suggest that the compound under discussion might have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Based on its structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might induce cell death in cancer cells . The exact molecular mechanisms underlying these effects need to be investigated in future studies.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(2,4-dinitrophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-3-23-13(18)10-7-14-15(8(10)2)11-5-4-9(16(19)20)6-12(11)17(21)22/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUVLRMIULXKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)

![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)

![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)

![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)